molecular formula C9H9FO2 B1304801 5-Fluoro-2-methylphenylacetic acid CAS No. 261951-75-1

5-Fluoro-2-methylphenylacetic acid

Cat. No.: B1304801
CAS No.: 261951-75-1
M. Wt: 168.16 g/mol
InChI Key: BPWHUOQJJZVQLO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylphenylacetic acid typically involves the fluorination of 2-methylphenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) is used under acidic conditions to introduce the fluorine atom at the desired position . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale electrophilic fluorination reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for maintaining the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-2-methylphenylacetic acid is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylphenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. This interaction can lead to changes in metabolic pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenylacetic acid: Lacks the fluorine substitution, resulting in different chemical properties.

    5-Fluoro-2-methylbenzoic acid: Similar structure but with a carboxyl group directly attached to the benzene ring instead of the acetic acid moiety.

    5-Fluoro-2-methylbenzyl alcohol: Contains a hydroxyl group instead of the carboxyl group.

Uniqueness

5-Fluoro-2-methylphenylacetic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which significantly influences its reactivity and interaction with biological targets. The fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWHUOQJJZVQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379132
Record name 5-Fluoro-2-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-75-1
Record name 5-Fluoro-2-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261951-75-1
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